2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl)-N-(3-methylphenyl)acetamide is an organic compound with a complex structure It belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms forming a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Shares a similar spirocyclic core but differs in functional groups.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid): Another spiro compound with distinct pharmacological properties.
Uniqueness
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-3-9-22-10-7-19(8-11-22)17(25)23(18(26)21-19)13-16(24)20-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDFOKXMDCSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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